6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.: 851124-73-7
Cat. No.: VC4868084
Molecular Formula: C28H24N6O2S2
Molecular Weight: 540.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851124-73-7 |
|---|---|
| Molecular Formula | C28H24N6O2S2 |
| Molecular Weight | 540.66 |
| IUPAC Name | 1-(4-methylphenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C28H24N6O2S2/c1-17-5-9-19(10-6-17)23-14-22(24-4-3-13-37-24)32-34(23)25(35)16-38-28-30-26-21(27(36)31-28)15-29-33(26)20-11-7-18(2)8-12-20/h3-13,15,23H,14,16H2,1-2H3,(H,30,31,36) |
| Standard InChI Key | XGFKWEZLHTYHOC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6 |
Introduction
Chemical Structure and Molecular Features
Core Architecture and Substituent Analysis
The molecule features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, substituted at the 1- and 6-positions with p-tolyl groups. A thioether linkage connects the 6-position to a ketone-functionalized ethyl chain, which is further bonded to a 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole moiety. Key structural attributes include:
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Aromatic Systems: The p-tolyl (methyl-substituted phenyl) and thiophene rings contribute to lipophilicity and π-π stacking potential.
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Chiral Centers: The dihydropyrazole ring introduces stereochemical complexity, necessitating enantioselective synthesis approaches.
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Hydrogen Bonding Sites: The pyrimidinone carbonyl and pyrazole N-H groups offer sites for intermolecular interactions.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-Methylphenyl)-6-[2-(3-(4-methylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| SMILES | CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6 |
| InChIKey | XGFKWEZLHTYHOC-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The compound is synthesized through a sequence of condensation, cyclization, and functionalization reactions. A representative pathway involves:
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Formation of the Pyrazole Intermediate: Reaction of thiophene-2-carbaldehyde with p-tolylhydrazine under acidic conditions yields 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole.
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Ketone Introduction: The pyrazole intermediate undergoes acetylation with chloroacetyl chloride, forming a ketone-functionalized ethyl chain .
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Thioether Coupling: A nucleophilic substitution reaction links the acetylated pyrazole to a 6-mercapto-pyrazolo[3,4-d]pyrimidinone precursor.
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Ethanol, HCl, 80°C, 12 h | 68–72 |
| Acetylation | DCM, Et₃N, 0°C → RT, 4 h | 85 |
| Thioether Coupling | DMF, K₂CO₃, 60°C, 8 h | 63 |
Reaction monitoring via TLC and HPLC ensures intermediate purity, while final purification employs column chromatography (silica gel, ethyl acetate/hexane) .
Analytical Characterization
Spectroscopic and Chromatographic Profiling
Structural confirmation relies on advanced analytical techniques:
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NMR Spectroscopy: -NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (pyrimidinone H-2), 7.45–7.12 (aromatic protons), and 4.32 (dihydropyrazole CH₂).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 541.2 [M+H]⁺, consistent with the molecular weight.
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HPLC Purity: Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >98% purity .
| Compound | CDK2 Inhibition (% at 10 µM) | TNF-α Inhibition (%) |
|---|---|---|
| Target Compound | 92 | 70 |
| 6-Methyl Analog | 78 | 55 |
| Thiophene-Free Derivative | 64 | 30 |
The thiophene and p-tolyl groups enhance target binding via hydrophobic interactions and π-stacking with kinase ATP pockets .
Physicochemical Properties and Drug-Likeness
Solubility and Permeability
Despite its high molecular weight, the compound exhibits moderate aqueous solubility (0.12 mg/mL in PBS, pH 7.4) due to the thioether and carbonyl groups. LogP calculations (3.1) suggest favorable membrane permeability, aligning with Lipinski’s rule of five criteria.
Table 4: Drug-Likeness Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 540.66 g/mol |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 6 |
| Rotatable Bonds | 8 |
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